molecular formula C18H24N6O3S B15102822 2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B15102822
M. Wt: 404.5 g/mol
InChI Key: HZBMBAIERIXTNV-UHFFFAOYSA-N
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Description

2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic compound that features a combination of several functional groups, including a piperidine ring, a pyridazine ring, a thiadiazole ring, and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the piperidine ring.
  • Construction of the pyridazine ring.
  • Introduction of the thiadiazole ring.
  • Coupling of the tetrahydrofuran ring.
  • Final assembly of the acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Cyclization: Formation of ring structures.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As a precursor for the production of advanced materials.

Mechanism of Action

The mechanism of action of 2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylpiperidin-1-yl)pyridine
  • 6-oxopyridazine derivatives
  • Thiadiazole-containing compounds

Uniqueness

The uniqueness of 2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide lies in its combination of multiple functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific disciplines.

Properties

Molecular Formula

C18H24N6O3S

Molecular Weight

404.5 g/mol

IUPAC Name

2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1-yl]-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C18H24N6O3S/c1-12-6-8-23(9-7-12)14-4-5-16(26)24(22-14)11-15(25)19-18-21-20-17(28-18)13-3-2-10-27-13/h4-5,12-13H,2-3,6-11H2,1H3,(H,19,21,25)

InChI Key

HZBMBAIERIXTNV-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NN(C(=O)C=C2)CC(=O)NC3=NN=C(S3)C4CCCO4

Origin of Product

United States

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